Synthesis and characterization of 2-Methoxy-4-morpholinobenzoic acid
Synthesis and characterization of 2-Methoxy-4-morpholinobenzoic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-4-morpholinobenzoic acid
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of 2-Methoxy-4-morpholinobenzoic acid, a compound of significant interest for researchers, medicinal chemists, and drug development professionals. The presence of the methoxy, morpholine, and benzoic acid moieties suggests its potential as a versatile scaffold in the design of novel therapeutic agents.[1][2] This document outlines a robust synthetic pathway, grounded in established chemical principles, and details the analytical methodologies required to confirm the structural integrity and purity of the final product. We delve into the causality behind experimental choices, offering field-proven insights to ensure reproducibility and success.
Introduction: Rationale and Potential Applications
2-Methoxy-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid. Its molecular architecture is notable for three key functional groups, each contributing to its potential pharmacological profile:
-
Benzoic Acid Moiety: A common structural feature in many pharmaceuticals, the carboxylic acid group can act as a hydrogen bond donor and acceptor, or as a key anchoring point for binding to biological targets.[3] It also provides a handle for further chemical modification, such as esterification or amidation, to create prodrugs or modulate physicochemical properties.
-
Methoxy Group (-OCH₃): The methoxy substituent is prevalent in numerous approved drugs. It can significantly influence a molecule's conformation, lipophilicity, and metabolic stability. By participating in hydrogen bonding and other non-covalent interactions, it can enhance binding affinity to target proteins.[1]
-
Morpholine Ring: This saturated heterocycle is a highly valued scaffold in medicinal chemistry. Its inclusion often improves aqueous solubility, metabolic stability, and overall pharmacokinetic properties, making it a favorable feature for drug candidates.
The convergence of these three groups in a single molecule makes 2-Methoxy-4-morpholinobenzoic acid a promising building block for generating libraries of compounds for screening against various therapeutic targets, including those in oncology, inflammation, and central nervous system disorders.[2]
Synthetic Pathway and Experimental Protocol
While several methods exist for the synthesis of substituted benzoic acids, a highly effective and logical approach for this target molecule is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-methoxy-4-fluorobenzoic acid, with morpholine. The electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic attack, particularly at the para-position, making this a feasible and high-yielding strategy.
Overall Synthetic Workflow
The process can be broken down into three core stages: Synthesis, Purification, and Characterization. This ensures the final product is not only successfully created but is also of high purity and unequivocally identified.
Caption: High-level workflow for the synthesis and analysis of 2-Methoxy-4-morpholinobenzoic acid.
Reaction Scheme
Caption: Synthesis of 2-Methoxy-4-morpholinobenzoic acid via SNAr reaction.
Detailed Experimental Protocol
Materials:
-
2-Methoxy-4-fluorobenzoic acid (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxy-4-fluorobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
-
Add morpholine (1.5 eq) to the stirring mixture.
-
Heat the reaction mixture to 120 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water.
-
Acidify the aqueous solution to a pH of 2-3 using 2M HCl. A precipitate should form.
-
Extract the product from the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Causality and Insights:
-
Choice of Base (K₂CO₃): Potassium carbonate is a crucial component. It acts as a base to deprotonate the morpholine, increasing its nucleophilicity. It also neutralizes the hydrofluoric acid (HF) byproduct formed during the reaction, driving the equilibrium towards the product.
-
Choice of Solvent (DMSO): DMSO is an excellent polar aprotic solvent for SNAr reactions. It effectively solvates the potassium cation, leaving the carbonate anion more reactive, and its high boiling point is ideal for reactions requiring elevated temperatures.
-
Acidification Step: The product exists as a carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate, rendering the final product, 2-Methoxy-4-morpholinobenzoic acid, neutral and less soluble in water, which facilitates its precipitation and extraction into an organic solvent.
Analytical Characterization
Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Logical workflow for the analytical characterization of the final product.
Spectroscopic Analysis
The following data are predicted based on the known effects of the constituent functional groups and data from analogous structures.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. Samples should be dissolved in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.[6]
| ¹H NMR Predicted Data (400 MHz, DMSO-d₆) |
| Assignment |
| Chemical Shift (δ) ppm |
| Multiplicity |
| Integration |
| -COOH |
| ~12.5 |
| Broad Singlet |
| 1H |
| Ar-H (ortho to -COOH) |
| ~7.7 |
| Doublet |
| 1H |
| Ar-H (ortho to -OCH₃) |
| ~6.6 |
| Doublet of Doublets |
| 1H |
| Ar-H (meta to -COOH) |
| ~6.5 |
| Doublet |
| 1H |
| -OCH₃ |
| ~3.8 |
| Singlet |
| 3H |
| Morpholine (-CH₂-N-) |
| ~3.2 |
| Triplet |
| 4H |
| Morpholine (-CH₂-O-) |
| ~3.7 |
| Triplet |
| 4H |
¹³C NMR spectroscopy will further confirm the carbon skeleton. Key expected signals include the carbonyl carbon (~167 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and two distinct signals for the morpholine carbons (~48 ppm for C-N and ~66 ppm for C-O).
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the key functional groups present in the molecule.[7]
| FT-IR Predicted Data |
| Wavenumber (cm⁻¹) |
| Assignment |
| 2500-3300 (broad) |
| O-H stretch of carboxylic acid |
| ~1680 |
| C=O stretch of conjugated carboxylic acid |
| 1605, 1510 |
| C=C aromatic ring stretches |
| ~1250, ~1030 |
| C-O-C asymmetric and symmetric stretches (ether and morpholine) |
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, which is a fundamental confirmation of its identity.
-
Molecular Formula: C₁₂H₁₅NO₄
-
Molecular Weight: 237.25 g/mol
-
Expected [M+H]⁺ (ESI+): 238.10
-
Expected [M-H]⁻ (ESI-): 236.09
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of the theoretical value.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is most suitable.[8]
| HPLC Method Parameters |
| Parameter |
| Condition |
| Column |
| C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A |
| 0.1% Formic Acid in Water |
| Mobile Phase B |
| Acetonitrile |
| Gradient |
| 10% to 95% B over 20 minutes |
| Flow Rate |
| 1.0 mL/min |
| Column Temperature |
| 30 °C |
| Detection Wavelength |
| 254 nm |
| Injection Volume |
| 10 µL |
A successful synthesis will yield a chromatogram with a single major peak, representing >95% of the total integrated area, confirming the high purity of the product.
Conclusion
This guide provides a detailed and scientifically grounded pathway for the synthesis and characterization of 2-Methoxy-4-morpholinobenzoic acid. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can reliably produce and validate this valuable chemical building block. The analytical data presented serve as a benchmark for successful characterization. The availability of this compound in high purity will undoubtedly facilitate further exploration of its potential in medicinal chemistry and drug discovery, enabling the development of novel molecules with enhanced therapeutic profiles.
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